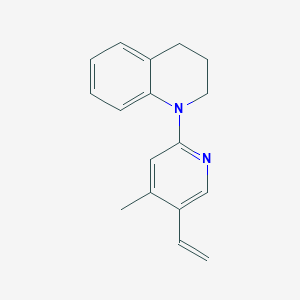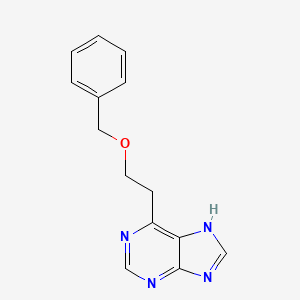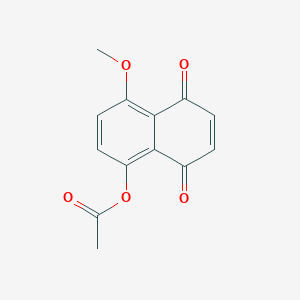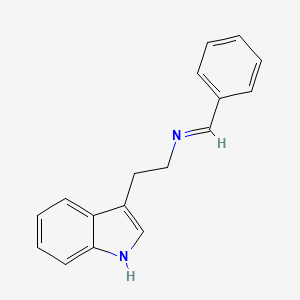
7-Bromo-6-hydroxyquinoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-hidroxiquinolina-5-carbaldehído es un derivado de quinolina con un átomo de bromo en la posición 7, un grupo hidroxilo en la posición 6 y un grupo aldehído en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Bromo-6-hidroxiquinolina-5-carbaldehído se puede lograr a través de varios métodos. Un enfoque común implica la reacción de Reimer-Tiemann, que introduce el grupo formilo en la posición 5 del anillo de quinolina. La reacción de Vilsmeier-Haack y la reacción de Duff también se emplean para la formilación en posiciones específicas en el andamiaje de quinolina .
Métodos de producción industrial
La producción industrial de 7-Bromo-6-hidroxiquinolina-5-carbaldehído generalmente implica la aplicación a gran escala de las rutas sintéticas mencionadas. La elección del método depende de factores como el rendimiento, el costo y la escalabilidad. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Bromo-6-hidroxiquinolina-5-carbaldehído sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol primario.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como aminas y tioles pueden reemplazar el átomo de bromo en condiciones apropiadas.
Principales productos formados
Oxidación: Ácido 7-bromo-6-hidroxiquinolina-5-carboxílico.
Reducción: 7-Bromo-6-hidroxiquinolina-5-metanol.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
7-Bromo-6-hidroxiquinolina-5-carbaldehído tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 7-Bromo-6-hidroxiquinolina-5-carbaldehído implica su interacción con dianas moleculares específicas. Los grupos hidroxilo y aldehído pueden formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, influenciando su actividad. El átomo de bromo también puede participar en enlaces halógenos, modulando aún más los efectos del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
8-Hidroxiquinolina-5-carbaldehído: Carece del átomo de bromo en la posición 7.
6-Hidroxiquinolina-5-carbaldehído: Carece del átomo de bromo y tiene un grupo hidroxilo en la posición 6.
7-Bromo-8-hidroxiquinolina-5-carbaldehído: Tiene un grupo hidroxilo adicional en la posición 8.
Unicidad
7-Bromo-6-hidroxiquinolina-5-carbaldehído es único debido al posicionamiento específico de sus grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia del átomo de bromo aumenta su potencial para la formación de enlaces halógenos, mientras que los grupos hidroxilo y aldehído proporcionan sitios versátiles para modificaciones químicas .
Propiedades
Fórmula molecular |
C10H6BrNO2 |
|---|---|
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
7-bromo-6-hydroxyquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-9-6(2-1-3-12-9)7(5-13)10(8)14/h1-5,14H |
Clave InChI |
YSUAGAVHJIHZSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2N=C1)Br)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)

![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)


![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)







